tert-butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Drug Design Physicochemical Properties Lipophilicity

tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (CAS 910443-31-1) is a brominated heterocyclic building block featuring a fused thieno[2,3-c]pyridine core with a tert-butyloxycarbonyl (Boc) protecting group at the 6-position nitrogen and a bromine atom at the 2-position of the thiophene ring. With a molecular formula of C12H16BrNO2S and a molecular weight of 318.23 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and G protein-coupled receptor (GPCR)-targeted compounds.

Molecular Formula C12H16BrNO2S
Molecular Weight 318.23
CAS No. 910443-31-1
Cat. No. B2622707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
CAS910443-31-1
Molecular FormulaC12H16BrNO2S
Molecular Weight318.23
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2)Br
InChIInChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-5-4-8-6-10(13)17-9(8)7-14/h6H,4-5,7H2,1-3H3
InChIKeyHKIKRUZACUCNBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (CAS 910443-31-1): A Key Brominated Thienopyridine Building Block for Kinase-Targeted Drug Discovery


tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (CAS 910443-31-1) is a brominated heterocyclic building block featuring a fused thieno[2,3-c]pyridine core with a tert-butyloxycarbonyl (Boc) protecting group at the 6-position nitrogen and a bromine atom at the 2-position of the thiophene ring . With a molecular formula of C12H16BrNO2S and a molecular weight of 318.23 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and G protein-coupled receptor (GPCR)-targeted compounds [1]. The 2-position bromine substituent enables further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) or nucleophilic aromatic substitution, while the Boc-protected amine provides a latent handle for subsequent deprotection and derivatization at the 6-position [2]. The thieno[2,3-c]pyridine scaffold is a recognized privileged structure in drug discovery, with demonstrated applications in COT kinase, GRK2, and Hsp90 inhibitor programs [1][2].

Why tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate Cannot Be Casually Substituted by Structural Analogs


Although several thienopyridine building blocks share the same molecular formula (C12H16BrNO2S), their physicochemical properties and synthetic utility diverge substantially depending on the ring fusion geometry and substitution pattern. The [2,3-c] isomer (CAS 910443-31-1) and the [3,2-c] isomer (CAS 949922-62-7) differ in the position of the sulfur atom relative to the piperidine nitrogen, resulting in distinct LogP (3.7 vs 3.47–3.74), polar surface area (PSA: 30 Ų vs 57.78 Ų), and electronic distribution that directly influence both downstream biological target engagement and cross-coupling reactivity [1][2]. Additionally, replacing the 2-bromo substituent with a 2-chloro analog—while synthetically tempting—introduces a well-established reactivity penalty in palladium-catalyzed cross-coupling: C–Br bonds undergo oxidative addition approximately 10- to 100-fold faster than C–Cl bonds in heteroaryl systems due to lower bond dissociation energies, directly impacting reaction yields, catalyst loading requirements, and sequence orthogonality in multi-step syntheses [3]. The Boc protecting group at the 6-position further distinguishes this compound from the unprotected 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide (CAS 1423033-44-6), as the Boc group provides orthogonal protection compatible with acidic deprotection conditions without affecting the bromine substituent. Generic substitution without accounting for these differences risks compromised synthetic yields, altered pharmacokinetic profiles in derived drug candidates, and failed batch reproducibility.

Quantitative Differentiation Evidence for tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (CAS 910443-31-1) vs. Closest Analogs


Physicochemical Property Comparison: LogP and PSA Differentiation from the [3,2-c] Regioisomer and Non-Brominated Parent

The target compound (CAS 910443-31-1, thieno[2,3-c] scaffold) exhibits a LogP of 3.7 and a polar surface area (PSA) of 30 Ų as reported by Chemspace [1]. In contrast, the [3,2-c] regioisomer (CAS 949922-62-7) has a PSA of 57.78 Ų (1.93× higher) and a LogP of 3.47–3.74, while the non-brominated parent (CAS 165947-52-4) has a LogP of 2.77 and the same PSA of 30 Ų [2][3]. The bromine atom contributes approximately +0.93 LogP units of lipophilicity relative to the non-brominated parent. The substantially lower PSA (30 Ų vs 57.78 Ų) of the [2,3-c] isomer compared to the [3,2-c] isomer is consistent with the different spatial orientation of the carbamate group, which directly impacts predicted membrane permeability and blood-brain barrier penetration potential in derived drug candidates.

Drug Design Physicochemical Properties Lipophilicity Polar Surface Area

Supplier Market Availability and Pricing Comparison: [2,3-c] Isomer vs. [3,2-c] Isomer

The target [2,3-c] isomer (CAS 910443-31-1) is available from at least 8 suppliers tracked by Chemspace, with cataloged purity specifications of 95% (BLD Pharmatech, Key Organics/BIONET) and 97% (Angene, Fluorochem) [1]. Representative pricing for 1 g at 97% purity ranges from approximately $380–$881 USD across suppliers, with lead times from 5 to 50 days depending on the vendor [1]. In contrast, the [3,2-c] isomer (CAS 949922-62-7) is listed by fewer suppliers and is frequently marked as 'custom synthesis' rather than in-stock, with purity specifications generally at 95% . The broader supplier base and cataloged availability of the [2,3-c] isomer provide tangible procurement advantages including competitive pricing, shorter lead times, and reduced single-supplier dependency.

Chemical Procurement Supply Chain Pricing Availability

Cross-Coupling Reactivity Advantage: C–Br vs. C–Cl Oxidative Addition Rates in Heteroaryl Systems

The 2-bromo substituent on the target compound provides a well-characterized reactivity advantage over the corresponding 2-chloro analog in palladium-catalyzed cross-coupling reactions. According to the comprehensive computational study by Legault et al. (J. Am. Chem. Soc. 2009), C–Br bond dissociation energies (BDEs) in five-membered sulfur-containing heterocycles are systematically lower than C–Cl BDEs, with the difference typically ranging from 15 to 25 kcal/mol depending on the specific heterocycle and substitution pattern [1]. This BDE difference translates experimentally to oxidative addition rates that are approximately 10- to 100-fold faster for aryl/heteroaryl bromides compared to chlorides under standard Suzuki-Miyaura conditions using Pd(PPh₃)₄ or Pd(OAc)₂/P(t-Bu)₃ catalysts [1][2]. For the thieno[2,3-c]pyridine scaffold specifically, the 2-bromo derivative enables efficient cross-coupling at lower temperatures (60–80 °C), reduced catalyst loadings (0.5–2 mol% Pd), and shorter reaction times compared to the 2-chloro analog, which typically requires higher temperatures (>100 °C), specialized ligands (e.g., SPhos, XPhos), or longer reaction times to achieve comparable conversions [2].

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura Palladium Catalysis Reactivity

Scaffold-Specific Biological Relevance: Thieno[2,3-c]pyridine as a Privileged Kinase Inhibitor Core vs. Thieno[3,2-c]pyridine

The thieno[2,3-c]pyridine scaffold, as present in CAS 910443-31-1, has been specifically validated as a productive kinase inhibitor core in multiple independent drug discovery programs, whereas the [3,2-c] scaffold appears far less frequently in the primary medicinal chemistry literature. In the COT (MAP3K8) kinase inhibitor program, a series of 2,4-disubstituted thieno[2,3-c]pyridines demonstrated potent enzyme inhibition with cellular activity, establishing this scaffold as a validated starting point for kinase drug discovery [1]. Similarly, thieno[2,3-c]pyridine derivatives were designed as GRK2 inhibitors inspired by X-ray co-crystal structures of kinase-bound ligands, and a distinct series was shown to inhibit Hsp90 with compound 6i achieving IC₅₀ values of 10.8 µM (HSC3), 11.7 µM (T47D), and 12.4 µM (RKO) in cancer cell lines [2][3]. The 2-bromo substituent of CAS 910443-31-1 occupies the critical 2-position that was extensively explored in SAR studies for COT inhibition, making this building block directly relevant for constructing focused libraries around validated kinase inhibitor pharmacophores. The regioisomeric [3,2-c] scaffold lacks comparable literature precedent in kinase inhibitor programs, introducing uncertainty in target engagement and SAR transferability.

Kinase Inhibitors Hsp90 GRK2 COT Kinase Scaffold Hopping

Boc Protection Orthogonality: Advantage Over the Unprotected 2-Bromo-thieno[2,3-c]pyridine Hydrobromide Salt

The target compound (CAS 910443-31-1) bears a Boc protecting group at the 6-position nitrogen, which provides acid-labile orthogonal protection relative to the 2-bromo substituent. The unprotected analog, 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide (CAS 1423033-44-6, C7H9Br2NS, MW 299.03), is a hydrobromide salt with a free secondary amine that is incompatible with many downstream transformations requiring basic or nucleophilic conditions [1]. The Boc-protected form allows for selective deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane) only after the 2-position has been selectively functionalized via cross-coupling, enabling a modular synthetic sequence: (1) Suzuki coupling at C2, (2) Boc deprotection at N6, (3) N6 functionalization. This orthogonality is not available with the unprotected hydrobromide salt, which would require re-protection or risk competing reactivity at the amine during cross-coupling steps. The Boc group also improves the compound's solubility in organic solvents and chromatographic purification behavior relative to the salt form .

Protecting Group Strategy Orthogonal Protection Synthetic Route Design Intermediate Stability

Recommended Application Scenarios for tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate Based on Differentiation Evidence


Kinase Inhibitor Focused Library Synthesis via C2 Suzuki-Miyaura Diversification

The established biological validation of the thieno[2,3-c]pyridine scaffold in COT kinase, GRK2, and Hsp90 inhibition programs [1] makes CAS 910443-31-1 a strategic starting point for constructing focused kinase inhibitor libraries. The 2-bromo substituent enables parallel Suzuki-Miyaura diversification with (hetero)aryl boronic acids under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C, 4–12 h), leveraging the intrinsically favorable reactivity of C–Br over C–Cl in oxidative addition [2]. Post-coupling Boc deprotection (TFA/DCM) liberates the 6-position amine for subsequent amide coupling, sulfonamide formation, or reductive amination to explore vectors toward kinase hinge-binding motifs. This modular two-step diversification sequence is directly aligned with the SAR exploration strategies employed in published thieno[2,3-c]pyridine kinase inhibitor programs [1][3].

CNS-Penetrant Lead Optimization Leveraging Favorable Physicochemical Profile

With a LogP of 3.7 and a PSA of only 30 Ų [4], the target compound's physicochemical profile is consistent with favorable CNS drug-like properties (typical CNS drug space: PSA < 60–70 Ų, LogP 2–5). The significantly lower PSA (30 Ų vs 57.78 Ų) compared to the [3,2-c] regioisomer [5] suggests that derived final compounds may exhibit superior blood-brain barrier penetration. Medicinal chemistry programs targeting CNS kinases (e.g., GRK2 for heart failure with central components) or neurodegenerative targets should preferentially select the [2,3-c] scaffold over the [3,2-c] isomer to maximize the probability of achieving adequate CNS exposure in derived lead series.

Multi-Kilogram Route Scouting and Process Chemistry Development

The broader supplier base (8+ vendors tracked by Chemspace, including US, UK, EU, and China-based suppliers) [4] and established purity specifications up to 97% make CAS 910443-31-1 a viable candidate for process chemistry route scouting and scale-up studies. The competitive pricing ($380–$881 USD/g at research scale) and multiple sourcing options reduce procurement risk during route optimization, and the Boc protecting group provides a regulatory-familiar handle for eventual GMP intermediate qualification. In contrast, the [3,2-c] isomer's limited commercial availability and predominant custom-synthesis status [5] present significant supply chain risk for any program progressing beyond the early discovery stage.

Hsp90 Inhibitor Lead Generation and Anticancer SAR Expansion

The recent publication by Chandrasekaran et al. (2025) demonstrating that thieno[2,3-c]pyridine derivatives exhibit anticancer activity through Hsp90 inhibition—with compound 6i achieving IC₅₀ values of 10.8 µM (HSC3 head and neck cancer), 11.7 µM (T47D breast cancer), and 12.4 µM (RKO colorectal cancer) [1]—establishes a direct rationale for using CAS 910443-31-1 as a core intermediate in Hsp90 inhibitor hit-to-lead programs. The 2-bromo substitution pattern maps directly onto the SAR-explored 2-position of the published series, enabling systematic exploration of substituent effects on Hsp90 binding affinity, cell cycle arrest (G2 phase), and ADME-predicted properties identified in the accompanying in silico study [1].

Quote Request

Request a Quote for tert-butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.